molecular formula C21H21N5O2 B12043646 7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 332904-97-9

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12043646
CAS No.: 332904-97-9
M. Wt: 375.4 g/mol
InChI Key: COXKHSLIBVNCES-UHFFFAOYSA-N
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Description

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C22H23N5O2 It is a member of the purine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and methyl groups under controlled conditions. The reaction may involve the use of reagents such as benzyl chloride, methylamine, and a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new purine derivatives with different functional groups.

Scientific Research Applications

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(benzyl-methyl-amino)-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
  • 8-(benzyl-methyl-amino)-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
  • 8-(benzyl-methyl-amino)-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and methyl groups at specific positions makes it a valuable compound for various research applications.

Properties

CAS No.

332904-97-9

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

7-benzyl-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H21N5O2/c1-24(13-15-9-5-3-6-10-15)20-22-18-17(19(27)23-21(28)25(18)2)26(20)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,27,28)

InChI Key

COXKHSLIBVNCES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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